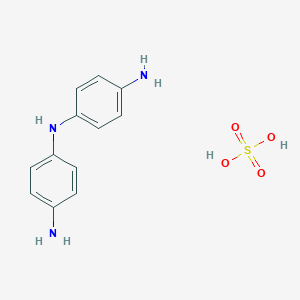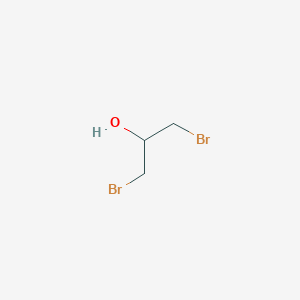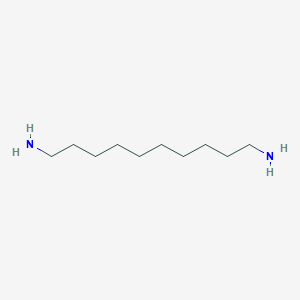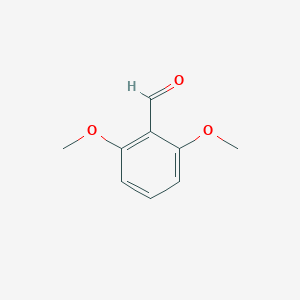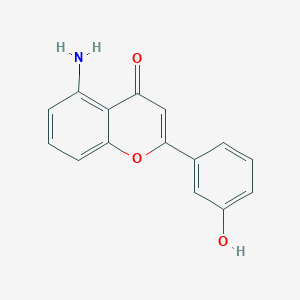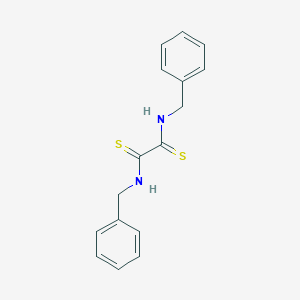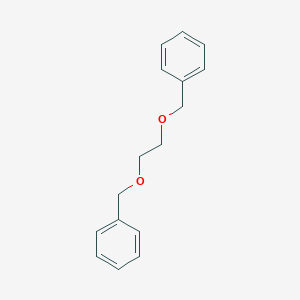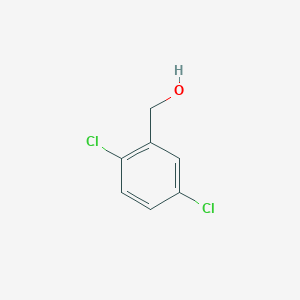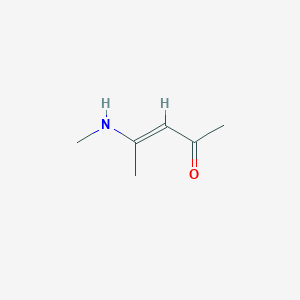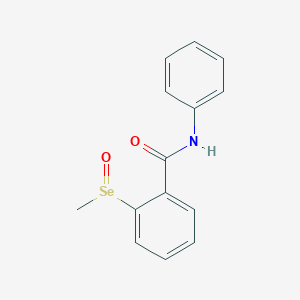
2-(Methylseleninyl)benzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylseleninyl)benzanilide is a chemical compound that has been studied for its potential therapeutic applications. It is a selenium-containing compound that belongs to the class of anilides. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylseleninyl)benzanilide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(Methylseleninyl)benzanilide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Methylseleninyl)benzanilide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. High doses of the compound have been shown to be toxic to cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(Methylseleninyl)benzanilide. One area of research is the development of new drugs based on this compound. The anticancer, anti-inflammatory, and antioxidant properties of the compound make it a promising candidate for drug development. Another area of research is the study of the mechanism of action of the compound. Understanding how the compound exerts its effects on cells may lead to the development of more effective drugs. Additionally, the compound could be studied for its potential use in other fields such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
2-(Methylseleninyl)benzanilide can be synthesized by reacting 2-bromoaniline with methyl phenyl selenide in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or tetrahydrofuran and is carried out under an inert atmosphere. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(Methylseleninyl)benzanilide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and oxidative stress. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Propiedades
Número CAS |
126543-39-3 |
|---|---|
Nombre del producto |
2-(Methylseleninyl)benzanilide |
Fórmula molecular |
C14H13NO2Se |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
2-methylseleninyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
Clave InChI |
FYLHBMBOIMQLJO-UHFFFAOYSA-N |
SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canónico |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Otros números CAS |
126543-39-3 |
Sinónimos |
2-(methylseleninyl)benzanilide 2-MSBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



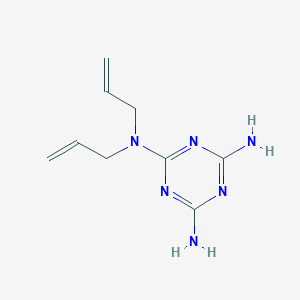
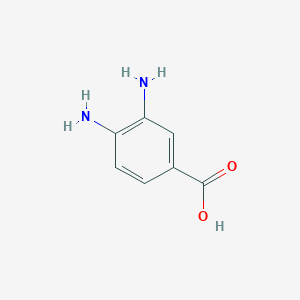
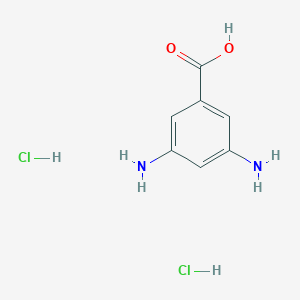
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
